molecular formula C22H19BrN2O4S B3734793 N~1~-(2-benzoyl-4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(2-benzoyl-4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B3734793
M. Wt: 487.4 g/mol
InChI Key: WCPBJOORYOIIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-benzoyl-4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as BBG-832, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BBG-832 belongs to the family of glycine receptor antagonists and has been studied for its ability to modulate the activity of these receptors. In

Advantages and Limitations for Lab Experiments

BBG-832 has several advantages for use in lab experiments. It is a synthetic compound that is readily available and can be synthesized in large quantities with high purity. It has been extensively characterized using various analytical techniques, making it a reliable and well-understood compound. However, there are also limitations to the use of BBG-832 in lab experiments. Its effects on glycine receptors are not fully understood, and it may have off-target effects on other neurotransmitter systems. Additionally, its efficacy and safety in humans have not been fully evaluated, limiting its potential for clinical use.

Future Directions

There are several potential future directions for research on BBG-832. One area of focus could be on elucidating the precise mechanism of action of BBG-832 on glycine receptors. This could involve the use of structural biology techniques to determine the binding site of BBG-832 on the receptor. Another area of focus could be on evaluating the safety and efficacy of BBG-832 in humans, with the goal of developing it as a potential therapeutic agent. Additionally, BBG-832 could be studied for its potential use in the treatment of other neurological disorders, such as epilepsy and anxiety disorders.

Scientific Research Applications

BBG-832 has been studied extensively for its potential therapeutic applications, particularly in the field of pain management. It has been shown to modulate the activity of glycine receptors, which are involved in the transmission of pain signals in the central nervous system. BBG-832 has been shown to be effective in reducing pain in animal models of neuropathic pain and inflammatory pain. Additionally, BBG-832 has been studied for its potential use in the treatment of epilepsy, anxiety disorders, and addiction.

properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O4S/c1-15-7-10-18(11-8-15)30(28,29)24-14-21(26)25-20-12-9-17(23)13-19(20)22(27)16-5-3-2-4-6-16/h2-13,24H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPBJOORYOIIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-bromo-2-(phenylcarbonyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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